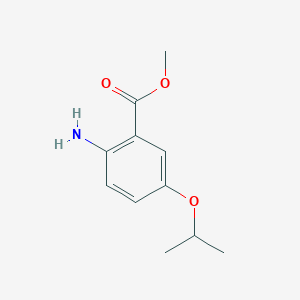

Methyl 2-amino-5-isopropoxybenzoate

描述

Methyl 2-Amino-5-isopropoxybenzoate (CAS# 458537-97-8) is a useful research chemical . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 .

Molecular Structure Analysis

The molecular structure of Methyl 2-Amino-5-isopropoxybenzoate includes a benzene ring with an isopropoxy group (propan-2-yloxy) at the 5th position, an amino group at the 2nd position, and a methyl ester group attached to the carboxyl group . The compound’s complexity is 218, and it has a topological polar surface area of 61.6 .Physical And Chemical Properties Analysis

Methyl 2-Amino-5-isopropoxybenzoate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . It has a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound’s exact mass is 209.10519334, and it has a rotatable bond count of 4 .科学研究应用

Green Chemistry Solvent

Methyl 2-amino-5-isopropoxybenzoate: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a suitable non-toxic replacement for common polar aprotic solvents . This application is crucial in promoting sustainable chemical practices.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of complex molecules which can be used in pharmaceuticals and agrochemicals.

Nonlinear Optical Material

Research indicates that related compounds, such as 2-amino-5-nitropyridine , have been used to create novel organic single crystals for nonlinear optical (NLO) applications . Methyl 2-amino-5-isopropoxybenzoate could potentially serve a similar role in the development of NLO materials.

Optical Limiting Applications

The related compound 2-amino-5-nitropyridine has shown promise in optical limiting applications . Methyl 2-amino-5-isopropoxybenzoate may also be explored for its optical limiting properties, which can protect sensitive optical sensors from damage by intense light sources.

Membrane Science

In membrane science, the need for conventional, toxic polar aprotic solvents is significant. Methyl 2-amino-5-isopropoxybenzoate, as a green solvent, could replace these harmful solvents and be used in the fabrication and testing of membranes .

Arylation Reactions

The compound has been demonstrated to be effective in O- and N-arylation reactions, which are crucial in the synthesis of complex organic molecules. This application showcases its versatility in organic synthesis .

属性

IUPAC Name |

methyl 2-amino-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOXNIWFQQOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2900400.png)

![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)

![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)

![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)